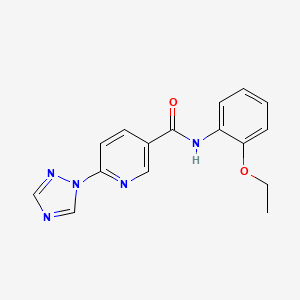
N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Potential
N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide and its derivatives have shown significant potential in cancer research. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were synthesized and tested for anticancer activity, with some compounds displaying remarkable anticancer properties, including inhibition of tubulin polymerization, a key process in cell division and cancer proliferation (Kamal et al., 2014).
Corrosion Inhibition
These compounds have also been studied for their corrosion inhibition properties. For example, various nicotinamide derivatives have been synthesized and evaluated for their effect on corrosion inhibition on mild steel in hydrochloric acid solution (Chakravarthy et al., 2014).
Antimicrobial Activities
The antimicrobial potential of these compounds has been explored as well. For instance, a series of new 1,2,4-triazole derivatives were synthesized and showed promising antimicrobial activities (Bektaş et al., 2007).
Activation of Nicotinamide Phosphoribosyltransferase (NAMPT)
Compounds like 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, a derivative of nicotinamide, have been identified as potent activators of NAMPT. Activation of NAMPT is considered an attractive therapeutic target for a variety of diseases, given its role in the NAD+ salvage pathway (Akiu et al., 2021).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-14-6-4-3-5-13(14)20-16(22)12-7-8-15(18-9-12)21-11-17-10-19-21/h3-11H,2H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFQKAMPFGDRQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323713 |
Source


|
| Record name | N-(2-ethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide | |
CAS RN |
672951-14-3 |
Source


|
| Record name | N-(2-ethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2381064.png)

![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)
![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)


![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)
![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)


![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)